molecular formula C17H16N4O3 B11321470 3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate

3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate

Cat. No.: B11321470
M. Wt: 324.33 g/mol
InChI Key: DPEICRCYLKYJNS-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate is a compound that features a tetrazole ring and a phenyl group linked to an ethylphenoxy acetate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids . This compound is of interest in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with 4-ethylphenoxy acetic acid. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . For instance, sodium azide can react with triethyl orthoformate to form the tetrazole ring . The phenyl group can then be introduced through a Friedel-Crafts reaction, and the final esterification step can be achieved using standard esterification techniques .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction could produce various reduced forms of the tetrazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate involves its interaction with biological targets through the tetrazole ring. Tetrazoles can act as bioisosteres of carboxylic acids, allowing them to bind to enzymes and receptors in a similar manner . This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-(4-ethylphenoxy)acetate

InChI

InChI=1S/C17H16N4O3/c1-2-13-6-8-15(9-7-13)23-11-17(22)24-16-5-3-4-14(10-16)21-12-18-19-20-21/h3-10,12H,2,11H2,1H3

InChI Key

DPEICRCYLKYJNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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